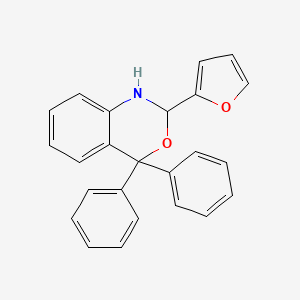

![molecular formula C14H10ClFN4S B5550899 5-[(2-chlorobenzyl)thio]-1-(2-fluorophenyl)-1H-tetrazole](/img/structure/B5550899.png)

5-[(2-chlorobenzyl)thio]-1-(2-fluorophenyl)-1H-tetrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of tetrazoles, including 5-[(2-chlorobenzyl)thio]-1-(2-fluorophenyl)-1H-tetrazole, typically involves cycloaddition reactions, where azides react with nitriles under various conditions. Although specific synthesis methods for this compound are not detailed, related compounds are synthesized through methods that can be adapted for this particular tetrazole, involving the reaction of chlorobenzyl derivatives with fluorophenyl groups in the presence of azides and sulfur donors under controlled conditions (Roh, Vávrová, & Hrabálek, 2012).

Molecular Structure Analysis

The molecular structure of tetrazoles like 5-[(2-chlorobenzyl)thio]-1-(2-fluorophenyl)-1H-tetrazole is characterized by a planar tetrazole ring, often with substituents that can affect the overall conformation and electronic distribution. Crystal structure analyses provide insights into the arrangement and geometry of these molecules, revealing interactions and conformations significant for understanding their properties and reactivity (Al-Hourani et al., 2020).

Chemical Reactions and Properties

Tetrazoles undergo various chemical reactions, reflecting their rich chemistry and utility in synthetic applications. They participate in substitution reactions, serve as ligands in coordination compounds, and can undergo cycloaddition reactions. The specific chemical behavior of 5-[(2-chlorobenzyl)thio]-1-(2-fluorophenyl)-1H-tetrazole would depend on the substituents and the electronic effects imparted by the fluorophenyl and chlorobenzyl groups.

Physical Properties Analysis

The physical properties of tetrazoles, such as solubility, melting point, and crystalline structure, are influenced by their molecular arrangement and intermolecular forces. X-ray crystallography studies provide information on the crystal packing and intermolecular interactions, which in turn affect the compound's physical properties (Penthala et al., 2016).

Chemical Properties Analysis

The chemical properties of 5-[(2-chlorobenzyl)thio]-1-(2-fluorophenyl)-1H-tetrazole, such as acidity, basicity, and reactivity, are determined by the nature of the tetrazole ring and its substituents. The electron-withdrawing effects of the fluorophenyl group and the electron-donating nature of the chlorobenzyl group can influence the compound's reactivity and interactions with other molecules. Detailed studies on similar compounds highlight the roles of different substituents in determining the chemical behavior and stability of tetrazoles (Saeed et al., 2011).

科学的研究の応用

Synthesis and Functionalization of Tetrazoles

Tetrazoles, including 5-substituted derivatives, are highlighted for their versatility in organic chemistry, coordination chemistry, and medicinal chemistry. They serve as bioisosteres for carboxylic acids, offering similar acidity with enhanced lipophilicity and metabolic stability. The review by Roh, Vávrová, and Hrabálek (2012) delves into the synthesis methods and functionalization of 5-substituted tetrazoles, underlining their significance in drug design due to their impact on pharmacokinetics, pharmacodynamics, and drug metabolism (Roh, Vávrová, & Hrabálek, 2012).

Antimicrobial Activity

The exploration of novel thiophene derivatives, including tetrazole compounds, for their antimicrobial activity is documented by Mabkhot et al. (2016). This study underlines the potential of tetrazole-based compounds to act as potent antimicrobial agents, with certain derivatives showing notable efficacy against bacterial strains like Pseudomonas aeruginosa. The study also emphasizes the importance of substituent variation on the bioactivity of these compounds (Mabkhot et al., 2016).

Synthesis Methods

Aminimanesh and Shirian (2017) report on the catalyzed synthesis of 5-substituted tetrazoles, highlighting the broad range of applications for tetrazoles in pharmaceuticals, agriculture, and other fields. This work provides insight into eco-friendly and efficient synthesis methods, which could be relevant for producing derivatives like "5-[(2-chlorobenzyl)thio]-1-(2-fluorophenyl)-1H-tetrazole" (Aminimanesh & Shirian, 2017).

High Energy Materials

Research on 5-(Fluorodinitromethyl)-2H-tetrazole and its derivatives by Haiges and Christe (2015) showcases the potential of tetrazole compounds in the field of high-energy materials. The synthesis, characterization, and initial safety testing of these compounds suggest their utility in applications requiring materials with high energy content (Haiges & Christe, 2015).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

5-[(2-chlorophenyl)methylsulfanyl]-1-(2-fluorophenyl)tetrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFN4S/c15-11-6-2-1-5-10(11)9-21-14-17-18-19-20(14)13-8-4-3-7-12(13)16/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNSJRYLJLLGEOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CSC2=NN=NN2C3=CC=CC=C3F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(2-chlorobenzyl)sulfanyl]-1-(2-fluorophenyl)-1H-tetrazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

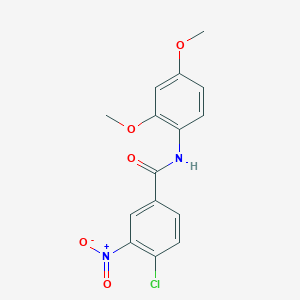

![N-({1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5550837.png)

![1-(3-chlorophenyl)-4-[(2R)-2-hydroxy-2-phenylacetyl]-2-piperazinone](/img/structure/B5550844.png)

![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B5550848.png)

![2-chloro-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5550858.png)

![N-[1-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)-1H-indazol-3-yl]-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide](/img/structure/B5550865.png)

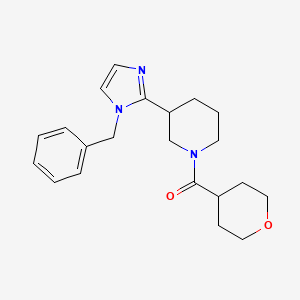

![9-(1H-indol-5-ylmethyl)-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5550882.png)

![N-[(3S*,4R*)-4-ethoxytetrahydro-3-furanyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5550886.png)

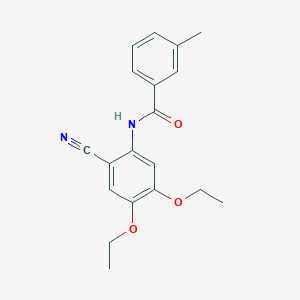

![3-chloro-4-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile](/img/structure/B5550894.png)

![2-(8,8-dimethyl-4-oxo-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5550909.png)

![1-[4-(4-chlorophenyl)butanoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5550913.png)